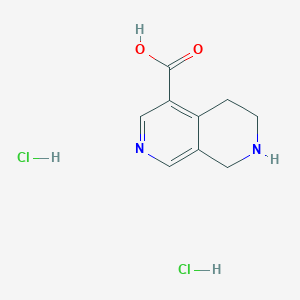
5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H10N2O2·2HCl and a molecular weight of 251.11 g/mol
作用機序
Target of Action
It’s known that naphthyridine derivatives have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Mode of Action
It’s known that naphthyridine derivatives can interact with their targets through various mechanisms, such as electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
It’s known that naphthyridine derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
It’s known that naphthyridine derivatives can have a wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride typically involves multiple steps, starting with the construction of the naphthyridine core. One common synthetic route includes the cyclization of a suitable precursor, such as a diaminopyridine derivative, followed by functionalization at the 4-position to introduce the carboxylic acid group. The final step involves the formation of the dihydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of naphthyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can produce reduced naphthyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex organic compounds. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe to study biological pathways and interactions.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
類似化合物との比較
1,5-Naphthyridine:
1,6-Naphthyridine: Another related compound with applications in medicinal chemistry and material science.
Uniqueness: 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.
特性
IUPAC Name |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8;;/h4-5,10H,1-3H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDNNXBDQHEQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CC(=C21)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417636-73-7 |
Source


|
| Record name | 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














